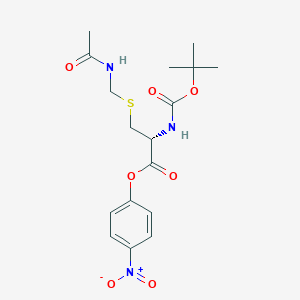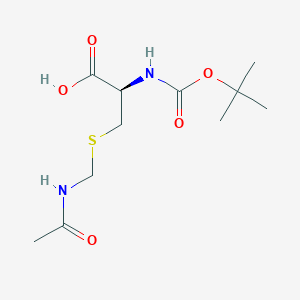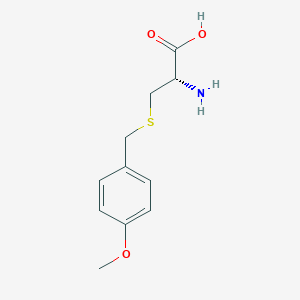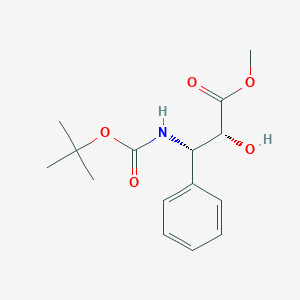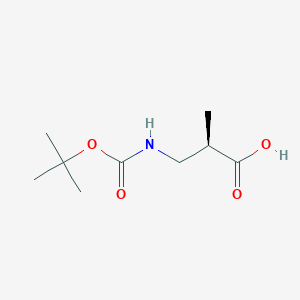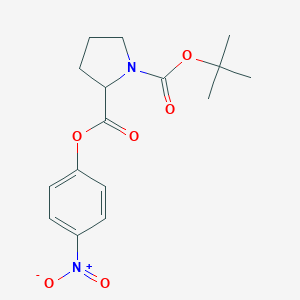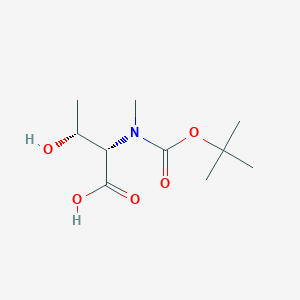
Boc-N-methyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-methyl-L-threonine is an N-Boc-protected form of L-Threonine . L-Threonine is an essential amino acid that is commonly used as a feed and food additive . It is produced in mass quantities by mutant Escherichia coli strains for research and food nutrition purposes . Boc-N-methyl-L-threonine is used as pharmaceutical intermediates and chemical intermediate .
Synthesis Analysis
The synthesis of Boc-N-methyl-L-threonine involves the use of Boc-protected amino acids . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis
The molecular formula of Boc-N-methyl-L-threonine is C17H25NO5 . Its molecular weight is 323.38 .Chemical Reactions Analysis
Boc-N-methyl-L-threonine is involved in various chemical reactions. For instance, a variety of N-protected serine and threonine esters, including Boc-protected species, on treatment with two moles of Boc 2 O and catalytic amounts of DMAP gave rise to elimination and provided the corresponding pure N, N-diprotected dehydroamino acid esters in 87–99% yields .Physical And Chemical Properties Analysis
Boc-N-methyl-L-threonine is a white amorphous powder . It is slightly soluble in water .Applications De Recherche Scientifique
Dual Protection of Amino Functions
- Summary of the Application : Boc-N-methyl-L-threonine is used for dual protection of amino functions, which is a common strategy in organic synthesis .
- Methods of Application : The compound is used to protect two amino groups on the same nitrogen. This is particularly useful in the synthesis of multifunctional targets .
- Results or Outcomes : The use of Boc-N-methyl-L-threonine allows for the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Key Building Block in Peptide Synthesis
- Summary of the Application : Boc-N-methyl-L-threonine is a key building block in peptide synthesis, with applications in solid-phase peptide synthesis and glycopeptide synthesis .
- Methods of Application : It is used in the production of peptides, which are crucial molecules in biological processes .
- Results or Outcomes : The use of Boc-N-methyl-L-threonine enables the successful synthesis of peptides .
Facilitated Cleavage in Dual Protection
- Summary of the Application : Boc-N-methyl-L-threonine is used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Methods of Application : The compound is used to protect two amino groups on the same nitrogen. This is particularly useful in the synthesis of multifunctional targets .
- Results or Outcomes : The use of Boc-N-methyl-L-threonine allows for the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Synthesis of Boc-derivatives
- Summary of the Application : Boc-N-methyl-L-threonine is used in the synthesis of Boc-derivatives .
- Methods of Application : The compound is used in various chemical reactions to produce different Boc-derivatives .
- Results or Outcomes : The use of Boc-N-methyl-L-threonine enables the successful synthesis of Boc-derivatives .
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZARPGSOCYMJ-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426687 |
Source


|
| Record name | Boc-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-methyl-L-threonine | |
CAS RN |
101759-72-2 |
Source


|
| Record name | Boc-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

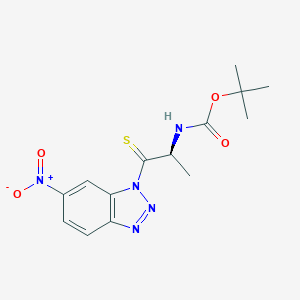
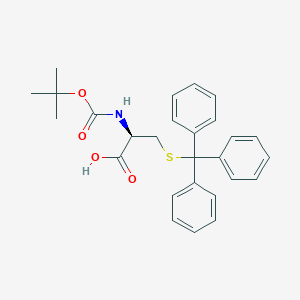
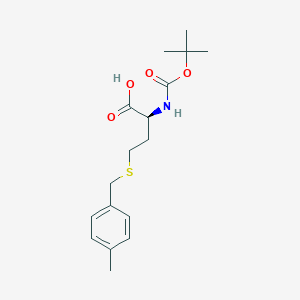
![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)
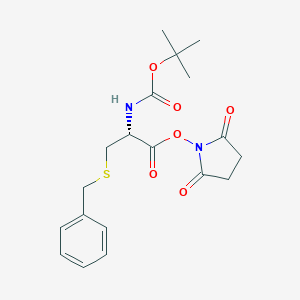
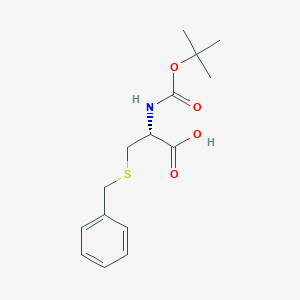
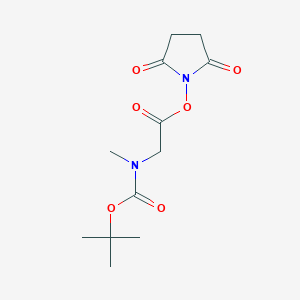
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)
